molecular formula C22H27N7 B5639521 2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-pyrrolidin-1-ylpyrazine

2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-pyrrolidin-1-ylpyrazine

Cat. No. B5639521
M. Wt: 389.5 g/mol
InChI Key: BHLSJFNKLBMTRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-{3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-pyrrolidin-1-ylpyrazine" involves multi-component reactions and catalytic processes that allow for the introduction of various functional groups. For instance, a method utilizing piperidine as an organocatalyst has been developed for the synthesis of highly diverse pyrano[2,3-c]pyridazines, which is indicative of the strategies that might be applied to the target compound's synthesis. Another approach described involves a Pd-catalyzed amide coupling reaction, providing a pathway for the synthesis of imidazo[4,5-b]pyridines and -pyrazines with substitutions at key positions (Kandile & Zaky, 2015; Rosenberg, Zhao, & Clark, 2012).

Molecular Structure Analysis

The molecular structure of related compounds is elucidated using various spectroscopic techniques such as FTIR, MS, and NMR spectroscopy. These techniques provide detailed information on the molecular framework and the positioning of various functional groups, which is crucial for understanding the chemical behavior and reactivity of the compound (Adib et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with nucleophiles and electrophiles, leading to the formation of new derivatives with potential biological activities. For instance, the reactivity of pyrazoloylhydroximoyl chloride with different amines and reagents leads to the formation of various heterocyclic derivatives, highlighting the versatile chemical properties that can be expected from the target compound (Zohdi, Osman, & Abdelhamid, 1997).

properties

IUPAC Name

2-[3-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-3-pyrrolidin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7/c1-2-8-23-19(7-1)17-29-15-11-26-20(29)18-6-5-14-28(16-18)22-21(24-9-10-25-22)27-12-3-4-13-27/h1-2,7-11,15,18H,3-6,12-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLSJFNKLBMTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CN=C2N3CCCC(C3)C4=NC=CN4CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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